

Ethyl 4-(chloromethyl)benzoate CAS number and properties

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Compound of Interest

Compound Name: Ethyl 4-(Chloromethyl)benzoate

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An In-depth Technical Guide to Ethyl 4-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-(chloromethyl)benzoate**, a key organic intermediate. The document details its chemical and physical properties, safety and handling protocols, and a representative synthetic methodology.

Core Properties and Identification

Ethyl 4-(chloromethyl)benzoate, also known as 4-(Chloromethyl)benzoic Acid Ethyl Ester, is a chemical compound widely utilized in organic synthesis.[1][2] Its unique structure, featuring a reactive chloromethyl group and an ethyl ester, makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3]

CAS Number: 1201-90-7[1][2][4][5][6]

Molecular Formula: $C_{10}H_{11}ClO_2[1][2][4][5]$

Synonyms:

- 4-(Chloromethyl)benzoic Acid Ethyl Ester[1][2]
- Ethyl p-(chloromethyl)benzoate[5]



Benzoic acid, 4-(chloromethyl)-, ethyl ester[5]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of **Ethyl 4- (chloromethyl)benzoate**.

Property	Value	Source(s)
Molecular Weight	198.65 g/mol	[1][2][4][5]
Appearance	Colorless to almost colorless clear liquid	[5]
Purity	>95.0% to >98.0% (GC)	[1][2]
Boiling Point	280 °C	[1][5][7]
Density	1.17 g/cm ³	[5]
Refractive Index	1.5290 - 1.5330	[5]
Flash Point	142.3 °C	[7]
Storage Temperature	2-8°C, under an inert atmosphere	[4][5]

Safety and Handling

Ethyl 4-(chloromethyl)benzoate is classified as a hazardous substance and requires careful handling in a professional laboratory setting.

Hazard Classification:

• GHS Pictogram: GHS05 (Corrosion)[5]

Signal Word: Danger[4][5]

Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]

• UN Number: 1760[6]



• Hazard Class: 8 (Corrosive liquid, n.o.s.)[6]

Packing Group: III[6]

Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
- P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.
 Rinse skin with water.
- P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
- P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes.
 Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a
 POISON CENTER/doctor.
- P501: Dispose of contents/container to an approved waste disposal plant.

This chemical is intended for professional research and manufacturing use only and is not for medical or consumer applications.[2][6]

Experimental Protocols: Synthesis

The synthesis of **Ethyl 4-(chloromethyl)benzoate** can be achieved through various methods. A common laboratory-scale approach involves the chlorination of Ethyl 4-methylbenzoate. The following protocol is a representative example adapted from similar halogenation procedures.

Objective: To synthesize **Ethyl 4-(chloromethyl)benzoate** from Ethyl 4-methylbenzoate.

Materials:

- Ethyl 4-methylbenzoate
- N-Chlorosuccinimide (NCS)



- Benzoyl peroxide (BPO) Caution: Potentially explosive, handle with care.
- Carbon tetrachloride (CCl₄) Caution: Toxic and carcinogenic. Handle only in a certified fume hood.
- Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-methylbenzoate (1.0 equivalent) in carbon tetrachloride.
- Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) followed by a catalytic amount of benzoyl peroxide (approx. 0.05 equivalents).
- Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 77°C for CCl₄).
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.



- Filtration: Filter the mixture to remove the succinimide byproduct.
- Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the carbon tetrachloride solvent.
- Purification (if necessary): The resulting crude product, an oil, can be further purified by silica gel chromatography if required.

This procedure is analogous to the synthesis of the bromo-derivative, ethyl 4-(bromomethyl)benzoate, where N-bromosuccinimide is used.[8]

Applications in Drug Development

Ethyl 4-(chloromethyl)benzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for sequential or orthogonal modification at the ester and the chloromethyl sites. For instance, it is a precursor in the synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, a potential analgesic compound.[9]

Visualized Workflow: Synthesis of Ethyl 4-(chloromethyl)benzoate

The following diagram illustrates the logical workflow for the synthesis protocol described above.



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Caption: Synthesis workflow for **Ethyl 4-(chloromethyl)benzoate**.

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